1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine
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Overview
Description
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine is a compound that features a unique bicyclic structure. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various bioactive molecules and natural products. These structures are often associated with a broad spectrum of biological activities, including antibacterial, antitumor, and neurological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine typically involves the cyclopropanation of chain enynes using metal-mediated reactions. This process often employs catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers advantages like mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the metal-mediated cyclopropanation reaction makes it a viable option for large-scale synthesis. The use of in situ-generated metal carbene species is crucial for achieving high yields and substrate scope .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, and other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a synthon in organic transformations and the development of new synthetic routes.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its neurological effects and potential use in treating neurological disorders.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine involves its interaction with various molecular targets and pathways. For instance, it may alkylate DNA, leading to antitumor activity. The compound’s unique structure allows it to interact with specific enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Duocarmycin SA: Known for its antitumor activity through DNA alkylation.
Yatakemycin: Another antitumor agent that alkylates DNA.
CC-1065: A potent antitumor compound with a similar mechanism of action.
Uniqueness
What sets 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine apart is its specific bicyclic structure, which offers unique conformational constraints. This makes it a valuable scaffold for developing new bioactive molecules with enhanced stability and activity .
Properties
CAS No. |
909397-52-0 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
[4-(3-methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H18N2/c1-15-8-12-6-13(12,9-15)11-4-2-10(7-14)3-5-11/h2-5,12H,6-9,14H2,1H3 |
InChI Key |
PSKOEGJEINUYCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2(C1)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
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